

enhancing the selectivity of reactions involving 6-Cyclopropylpyridazin-3-amine

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Compound of Interest

Compound Name: 6-Cyclopropylpyridazin-3-amine

Cat. No.: B1437024

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Technical Support Center: 6-Cyclopropylpyridazin-3-amine

Welcome to the technical support center for **6-Cyclopropylpyridazin-3-amine**. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. As Senior Application Scientists, we have compiled our expertise to help you enhance the selectivity of your reactions and troubleshoot common challenges.

Understanding the Reactivity of 6-Cyclopropylpyridazin-3-amine

6-Cyclopropylpyridazin-3-amine is a valuable synthon characterized by multiple reactive sites. A clear understanding of these sites is crucial for designing selective transformations. The primary points of reactivity are the exocyclic primary amine, the two ring nitrogens, and the C-H bonds of the pyridazine core.

The exocyclic amine at C3 is nucleophilic and readily participates in reactions such as acylation, alkylation, and reductive amination. The pyridazine ring nitrogens are also nucleophilic, which can lead to competitive side reactions. The electron-deficient nature of the pyridazine ring influences the regioselectivity of C-H functionalization reactions.^[1]

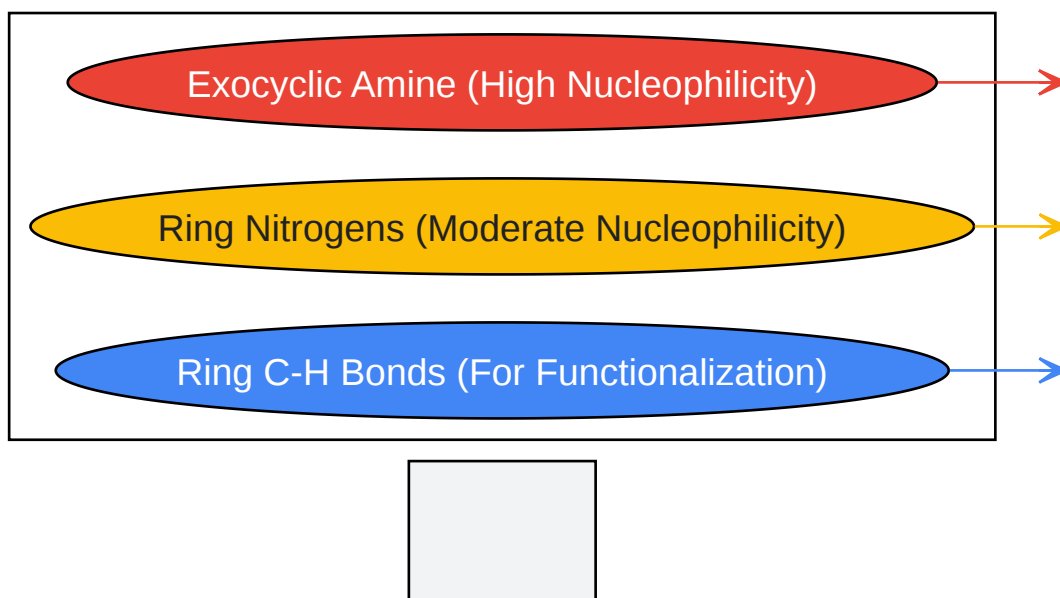


Figure 1: Reactive Sites of 6-Cyclopropylpyridazin-3-amine

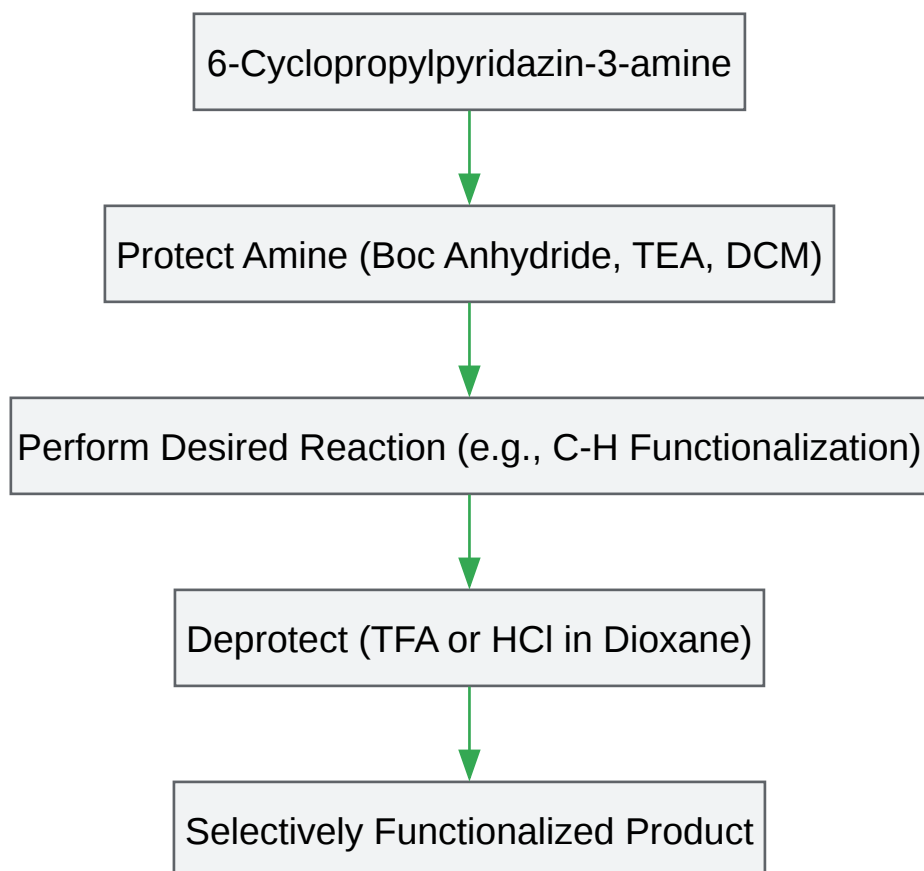
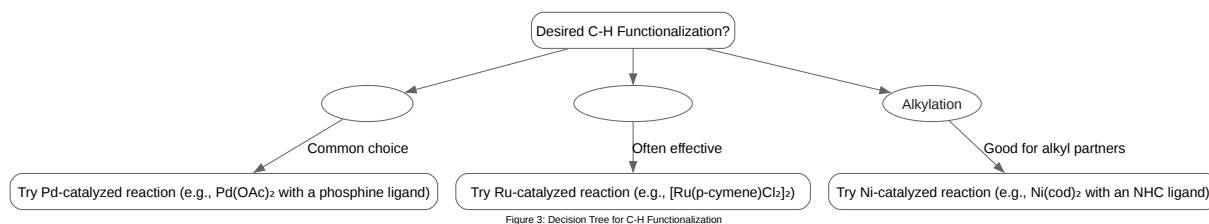


Figure 2: Workflow for Selective N-Functionalization



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Sources

- 1. researchgate.net [researchgate.net]
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